2-Bromo-4,5,7-trifluorobenzo[d]thiazole
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Overview
Description
2-Bromo-4,5,7-trifluorobenzo[d]thiazole is a heterocyclic compound that features a thiazole ring fused with a benzene ring, substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5,7-trifluorobenzo[d]thiazole typically involves the bromination and fluorination of benzo[d]thiazole derivatives. One common method includes the reaction of 2-aminothiophenol with bromine and trifluoromethylating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,5,7-trifluorobenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and catalysts.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-4,5,7-trifluorobenzo[d]thiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4,5,7-trifluorobenzo[d]thiazole depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity. The thiazole ring can interact with various molecular targets, modulating biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole
- 5-Bromo-2-(methylthio)benzo[d]thiazole
- 2-Bromo-4-phenylthiazole
- 5-Bromo-2-(trifluoromethyl)thiazole
Uniqueness
2-Bromo-4,5,7-trifluorobenzo[d]thiazole is unique due to the specific positioning of the bromine and fluorine atoms on the thiazole ring. This unique substitution pattern can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7HBrF3NS |
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Molecular Weight |
268.06 g/mol |
IUPAC Name |
2-bromo-4,5,7-trifluoro-1,3-benzothiazole |
InChI |
InChI=1S/C7HBrF3NS/c8-7-12-5-4(11)2(9)1-3(10)6(5)13-7/h1H |
InChI Key |
UMSHFWHRLCDSLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C2C(=C1F)SC(=N2)Br)F)F |
Origin of Product |
United States |
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